molecular formula C13H18N2O4 B1280253 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate CAS No. 57699-88-4

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate

Cat. No.: B1280253
CAS No.: 57699-88-4
M. Wt: 266.29 g/mol
InChI Key: SBXLAJWMWLOZET-UHFFFAOYSA-N
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Description

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate is an organic compound with the molecular formula C13H18N2O4. It is primarily used in scientific research and industrial applications. The compound is known for its unique chemical structure, which includes a benzyl group and a tert-butyl group attached to a hydrazine dicarboxylate backbone .

Scientific Research Applications

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate is utilized in a wide range of scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex organic molecules and is used in studies involving reaction mechanisms and kinetics.

    Biology: The compound is employed in biochemical assays to study enzyme interactions and inhibition.

    Medicine: Research into potential therapeutic applications includes its use as a precursor for drug development, particularly in the synthesis of hydrazine-based pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials, including polymers and coatings

Safety and Hazards

The safety information for 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate indicates that it has several hazard statements: H302-H315-H319-H332-H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, may be harmful if inhaled, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray, wearing protective gloves/protective clothing/eye protection/face protection, and rinsing cautiously with water for several minutes in case of contact with eyes .

Preparation Methods

The synthesis of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine with tert-butyl chloroformate and benzyl chloroformate. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine. The product is then purified through recrystallization from solvents like hexanes and ethyl acetate .

Industrial production methods may involve similar synthetic routes but on a larger scale, with additional steps for purification and quality control to ensure the compound meets the required specifications for research and industrial use .

Chemical Reactions Analysis

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction yields. Major products formed from these reactions include various hydrazine derivatives and carboxylic acids .

Mechanism of Action

The mechanism of action of 1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate access. This inhibition can be reversible or irreversible, depending on the specific enzyme and reaction conditions .

Molecular pathways involved in its action include the modulation of metabolic pathways and signal transduction processes. The compound’s hydrazine moiety is particularly reactive, allowing it to form covalent bonds with target molecules, leading to changes in their activity and function .

Comparison with Similar Compounds

1-Benzyl 2-(tert-butyl) hydrazine-1,2-dicarboxylate can be compared with other hydrazine derivatives, such as:

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical properties and reactivity, making it valuable for specialized research and industrial applications .

Properties

IUPAC Name

benzyl N-[(2-methylpropan-2-yl)oxycarbonylamino]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18N2O4/c1-13(2,3)19-12(17)15-14-11(16)18-9-10-7-5-4-6-8-10/h4-8H,9H2,1-3H3,(H,14,16)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SBXLAJWMWLOZET-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NNC(=O)OCC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30461342
Record name Benzyl tert-butyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57699-88-4
Record name Benzyl tert-butyl hydrazine-1,2-dicarboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30461342
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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